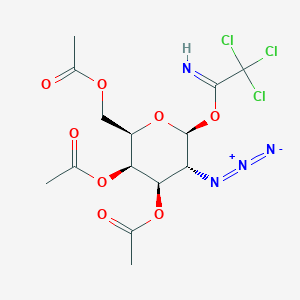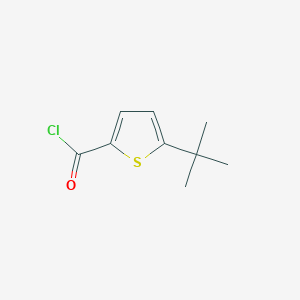![molecular formula C9H13NS B3156515 N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine CAS No. 832136-84-2](/img/structure/B3156515.png)
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine
Vue d'ensemble
Description
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine, also known as MTMP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTMP is a member of the family of substituted phenethylamines, which are known for their psychoactive properties. However, MTMP does not possess any psychoactive effects and is solely used for scientific research purposes.
Applications De Recherche Scientifique
Environmental Remediation
Advanced oxidation processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, such as aromatic amines, aliphatic amines, and N-containing pesticides and dyes. These compounds, similar in functional groups to "N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine," are resistant to conventional degradation but can be effectively treated using AOPs, highlighting potential environmental remediation applications. AOPs, including ozonation and Fenton processes, vary in degradation efficiencies, influenced by pH, initial concentration, and treatment time. This suggests the compound could be a target for similar environmental treatment strategies (Bhat & Gogate, 2021).
Food Technology
In food technology, branched aldehydes derived from amino acids, like 2-methyl propanal and 2- and 3-methyl butanal, are key flavor compounds. The synthesis and degradation pathways of these compounds from amino acids have implications for controlling flavor levels in food products. This parallels potential research applications for "this compound" in flavor enhancement or modification in fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Organic Synthesis
The compound's structure suggests potential applications in organic synthesis, such as the development of novel catalysts, pharmaceutical intermediates, or materials. Research on similar nitrogen-containing compounds has focused on their reactivity and potential as building blocks in synthesizing complex organic molecules. For instance, synthetic approaches to Schiff bases, which involve condensation reactions of carbonyl compounds with amines, underscore the broad utility of nitrogen-containing compounds in medicinal chemistry and material science. This indicates potential avenues for research into the synthesis and application of "this compound" in creating new pharmaceuticals or materials (Raju et al., 2022).
Propriétés
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-5-10-7-9-8(2)4-6-11-9/h3-4,6,10H,1,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPHPJXQXRBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)
![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B3156485.png)






![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3156538.png)
![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)